(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid

mutagenicity Ames test TA100

(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid (CAS 126572-79-0), also referred to as ox-MX, is a chlorinated butenedioic acid (C5H3Cl3O4, MW 233.43) that exists as the thermodynamically defined (Z)-geometric isomer. The compound is a recognized disinfection byproduct formed during chlorine treatment of drinking water and is structurally related to the potent bacterial mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone).

Molecular Formula C5H3Cl3O4
Molecular Weight 233.43 g/mol
CAS No. 126572-79-0
Cat. No. B12285780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid
CAS126572-79-0
Molecular FormulaC5H3Cl3O4
Molecular Weight233.43 g/mol
Structural Identifiers
SMILESC(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl
InChIInChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1+
InChIKeyCNMCESFYDAVNPQ-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid (ox-MX) CAS 126572-79-0: Chlorinated Water Disinfection Byproduct Reference Standard


(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid (CAS 126572-79-0), also referred to as ox-MX, is a chlorinated butenedioic acid (C5H3Cl3O4, MW 233.43) that exists as the thermodynamically defined (Z)-geometric isomer . The compound is a recognized disinfection byproduct formed during chlorine treatment of drinking water and is structurally related to the potent bacterial mutagen MX (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone) [1].

Why Generic Substitution of Chlorinated Butenedioic Acids Fails: Isomer-Dependent Mutagenicity Determines Selection


Within the chlorinated butenedioic acid series, geometric isomerism (Z vs E) and oxidation state critically determine mutagenic potential. The (Z)-isomer (ox-MX) is uniquely non-mutagenic among its structural class, whereas the (E)-isomer (ox-EMX) exhibits marginal SOS chromotest activity and other butenedioic acids (ox-MCF, ox-CMCF, ox-MCA) are direct-acting mutagens [1]. Substitution without rigorous isomer verification and mutagenicity characterization therefore risks introducing genotoxic impurities into experimental or analytical workflows [2].

Product-Specific Quantitative Evidence Guide: (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid (ox-MX)


Ames Mutagenicity: (Z)-ox-MX vs Other Chlorinated Butenedioic Acids in Strain TA100

In the Ames Salmonella typhimurium assay using strain TA100 without metabolic activation, (Z)-2-chloro-3-(dichloromethyl)-2-butenedioic acid (ox-MX) produced no detectable revertant colonies, whereas structurally analogous butenedioic acids—including ox-MCF, ox-CMCF, and ox-MCA—induced 0.1–2 revertant colonies/nmol [1]. This places ox-MX as the sole non-mutagenic member of the chlorinated butenedioic acid family tested.

mutagenicity Ames test TA100

Head-to-Head Genotoxicity Profile: (Z)-ox-MX vs MX, red-MX, EMX, and ox-EMX

Tikkanen and Kronberg (1990) directly compared five chlorinated butenoic acids in the Salmonella microsome assay (strains TA97, TA98, TA100) and the SOS chromotest (E. coli PQ37). The oxidized form of MX, (Z)-ox-MX, was the only compound that was not mutagenic at any dose tested (up to 3000 ng/plate), while MX, red-MX, EMX, and ox-EMX all produced positive mutagenic responses [1]. MX was by far the most potent mutagen of the series.

genotoxicity Salmonella assay SOS chromotest

Geometric Isomer Differentiation: (Z)-ox-MX vs (E)-ox-EMX Mutagenicity

The geometric isomer of ox-MX, (E)-2-chloro-3-(dichloromethyl)-butenedioic acid (ox-EMX), displayed marginal activity in the SOS chromotest, whereas (Z)-ox-MX was completely inactive in the same assay [1]. The (Z)-configuration thus abolishes the residual genotoxic potential observed in the (E)-form.

geometric isomerism SOS chromotest structure-activity relationship

Contribution to Drinking Water Mutagenicity: ox-MX vs MX Accounting for Total Genotoxic Load

Kronberg and Christman (1989) quantified the contribution of individual chlorination byproducts to overall drinking water mutagenicity. MX alone accounts for approximately 30% of the total Ames mutagenicity, while ox-MX and red-MX contribute only moderately due to their low intrinsic mutagenicity [1]. This differential contribution directly results from the near-complete absence of genotoxic activity in ox-MX.

water disinfection byproducts mutagenicity contribution risk assessment

Analytical Reference Standard: Single (Z)-Isomer vs Cis/Trans Mixture for Quantitative Accuracy

Commercial sources offer (Z)-2-chloro-3-(dichloromethyl)-2-butenedioic acid either as the pure (Z)-isomer (CAS 126572-79-0) or as an undefined cis/trans mixture (CAS 122551-90-0) [1]. Use of the single (Z)-isomer ensures unambiguous chromatographic identification and accurate quantification in GC-MS or HPLC methods targeting ox-MX in environmental samples, eliminating co-elution or misidentification inherent to mixed-isomer products.

reference standard geometric isomer analytical chemistry

Best Research and Industrial Application Scenarios for (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid (ox-MX)


Negative Control in Genotoxicity and Mutagenicity Screening Panels

Because (Z)-ox-MX is the only non-mutagenic member of the chlorinated butenoic acid series in both the Ames assay and SOS chromotest, it serves as an ideal negative control compound when testing structural analogues for genotoxic potential [1]. Its use in screening panels ensures that positive mutagenic signals are attributable to the test compounds rather than to generic chemical class effects.

Environmental Tracer for Chlorination Byproduct Formation Without Confounding Mutagenicity Assessment

In drinking water and pulp bleaching liquor monitoring programs, (Z)-ox-MX can be quantified as a formation indicator of chlorinated disinfection byproducts. Its negligible contribution to overall water mutagenicity (compared to MX, which accounts for ~30%) allows researchers to track chlorination chemistry dynamics without skewing mutagenicity risk calculations [2].

Structure-Activity Relationship (SAR) Studies of Halogenated Butenoic Acid Genotoxicity

The complete loss of mutagenicity in (Z)-ox-MX relative to its (E)-isomer and the potent MX parent molecule provides a defined SAR breakpoint. Researchers investigating the molecular determinants of genotoxicity in α,β-unsaturated carbonyl compounds use (Z)-ox-MX as the non-mutagenic benchmark against which structural modifications are evaluated [3].

Certified Single-Isomer Reference Standard for Regulatory Analytical Methods

Analytical laboratories performing targeted quantification of ox-MX in environmental water samples by GC-MS or HPLC-MS/MS require the single (Z)-isomer (CAS 126572-79-0) rather than an undefined cis/trans mixture (CAS 122551-90-0) to ensure method specificity, avoid co-elution artefacts, and meet regulatory validation criteria for disinfection byproduct monitoring [4].

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